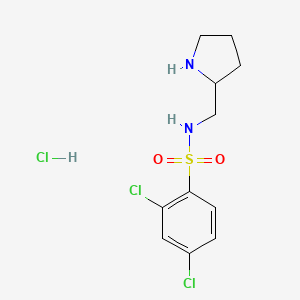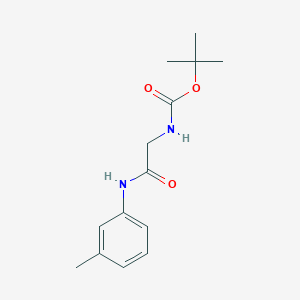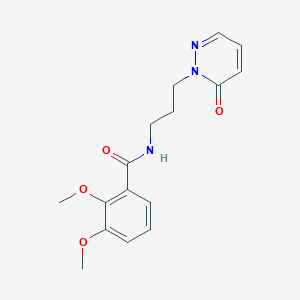![molecular formula C24H21N5O2 B2588759 N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921880-56-0](/img/structure/B2588759.png)
N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic molecule. It contains an indole group, which is a biogenic amine that naturally occurs in plants, animals, and microorganisms . The indole group is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction between tryptamine and other molecules . For instance, a compound was obtained in high yield in the reaction between tryptamine and naproxen . The reaction was mediated by N, N’ -Dicyclohexylcarbodiimide (DCC), which is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of this compound can be analyzed and characterized via various spectroscopic techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The indole group, in particular, is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization .Applications De Recherche Scientifique
Anti-Inflammatory Properties
The compound’s structural features suggest potential anti-inflammatory activity. Its resemblance to naproxen, a nonsteroidal anti-inflammatory drug (NSAID), is intriguing. Naproxen inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), leading to analgesic and anti-inflammatory effects . Investigating whether this compound exhibits similar properties could be valuable.
Antiviral Activity
Given the ongoing interest in antiviral agents, it’s worth exploring whether this compound has any antiviral effects. Naproxen has been studied in combination with other drugs to treat influenza A (H3N2) infection, and its anti-inflammatory action might help reduce severe respiratory mortality associated with COVID-19 .
Tubulin Polymerization Inhibition
Mechanistic studies have revealed that certain derivatives of this compound induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization. Investigating its potential as a tubulin polymerization inhibitor could be promising .
Neuromodulation and Behavior
Tryptamine, a metabolite of tryptophan, shares structural features with this compound. Tryptamine derivatives play a fundamental role in the central nervous system, affecting processes such as sleep, cognition, memory, and behavior. Exploring whether this compound modulates neuromodulatory pathways could be fascinating .
Cancer Research
Indole derivatives, including tryptamine-related compounds, have gained attention for their potential in cancer treatment. Investigating whether this compound exhibits any anticancer properties could be worthwhile .
Microbial Activity
Indole derivatives have shown promise against microbes. Exploring the antimicrobial potential of this compound could contribute to our understanding of its biological effects .
Orientations Futures
Mécanisme D'action
Indoles
are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have diverse pharmacological properties . Indole derivatives are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2/c1-28-14-19(22-20(15-28)24(31)29(27-22)17-7-3-2-4-8-17)23(30)25-12-11-16-13-26-21-10-6-5-9-18(16)21/h2-10,13-15,26H,11-12H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHOORCFUZIUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B2588678.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2588682.png)
![5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2588683.png)
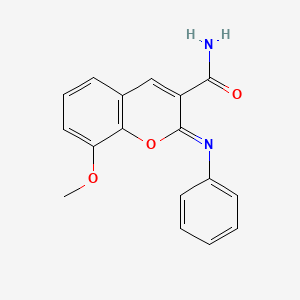
![7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde](/img/structure/B2588685.png)

![4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2588690.png)
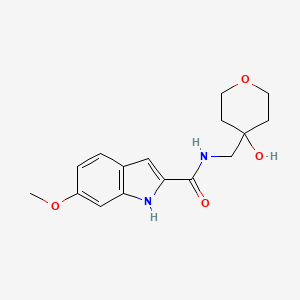

![5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588694.png)
